Carbamic acid, N-(aminohioxomethyl)-, methyl ester
Overview
Description
Carbamic acid, N-(aminohioxomethyl)-, methyl ester is a chemical compound with the molecular formula C2H5NO2. It is also known as methyl carbamate. This compound is part of the carbamate family, which includes esters of carbamic acids. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid, N-(aminohioxomethyl)-, methyl ester can be synthesized through several methods:
Reaction of Carbamoyl Chlorides with Alcohols: This method involves the reaction of carbamoyl chlorides with methanol under controlled conditions.
Addition of Alcohols to Isocyanates: Another common method is the addition of methanol to isocyanates, resulting in the formation of methyl carbamate.
Reaction of Carbonate Esters with Ammonia: This method involves the reaction of carbonate esters with ammonia to produce methyl carbamate.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the reaction of methanol with urea under high pressure and temperature. This process is efficient and yields high-purity methyl carbamate .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-(aminohioxomethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: Methyl carbamate can be oxidized to form carbon dioxide and ammonia.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Methanol and carbamic acid.
Oxidation: Carbon dioxide and ammonia.
Substitution: Depending on the nucleophile, different substituted carbamates.
Scientific Research Applications
Carbamic acid, N-(aminohioxomethyl)-, methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of carbamic acid, N-(aminohioxomethyl)-, methyl ester involves its interaction with various molecular targets. It can inhibit enzymes by forming a reversible complex with them, affecting their activity . This interaction is particularly significant in its use as a pesticide, where it inhibits acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent disruption of nerve function .
Comparison with Similar Compounds
Carbamic acid, N-(aminohioxomethyl)-, methyl ester can be compared with other similar compounds such as:
Ethyl Carbamate: Similar in structure but with an ethyl group instead of a methyl group.
Methylurea: Contains a similar carbamate structure but with different functional groups.
Methyl Nitrosocarbamate: Contains a nitroso group, making it more reactive.
Uniqueness
The uniqueness of this compound lies in its versatility and wide range of applications. Its ability to undergo various chemical reactions and its effectiveness as a pesticide make it a valuable compound in both research and industry .
Properties
IUPAC Name |
methyl N-carbamothioylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2S/c1-7-3(6)5-2(4)8/h1H3,(H3,4,5,6,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFSHVVOAIQUGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966191 | |
Record name | N-[Hydroxy(methoxy)methylidene]carbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.16 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51863-38-8 | |
Record name | Carbamic acid, N-(aminohioxomethyl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051863388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[Hydroxy(methoxy)methylidene]carbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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